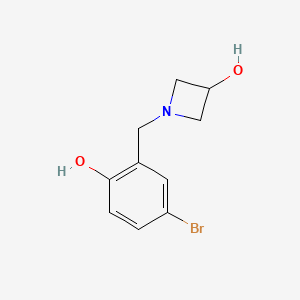

1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol

Description

Chemical Identity and Nomenclature

This compound belongs to the azetidine class of heterocyclic compounds, which are characterized as saturated four-membered rings containing three carbon atoms and one nitrogen atom. The systematic nomenclature of this compound reflects its complex substitution pattern, where the azetidine ring bears a hydroxyl group at the 3-position and a benzyl substituent at the nitrogen atom. The benzyl group itself is further modified with a bromine atom at the 5-position and a hydroxyl group at the 2-position of the phenyl ring.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System code OC1CN(CC2=CC(Br)=CC=C2O)C1, which precisely describes the connectivity and arrangement of atoms within the molecule. This structural representation reveals the presence of multiple hydrogen bonding sites through the hydroxyl groups, potentially influencing the compound's physical properties and intermolecular interactions. The compound's molecular formula C10H12BrNO2 indicates a relatively compact structure that maintains the essential features of both the azetidine core and the substituted benzyl appendage.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, which prioritize the azetidine ring as the parent structure due to its status as a heterocycle. The numbering system begins with the nitrogen atom as position 1, proceeding around the ring to identify the 3-position for the hydroxyl substituent. The benzyl group attached to the nitrogen is described as a substituent, with its own numbering system that identifies the positions of the bromine and hydroxyl groups on the phenyl ring.

Historical Development in Heterocyclic Chemistry

The development of azetidine chemistry has been marked by significant advances in synthetic methodology and understanding of the unique reactivity patterns associated with four-membered nitrogen-containing rings. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This balance between reactivity and stability has made azetidines valuable synthetic intermediates that can be handled under normal laboratory conditions while still exhibiting unique reactivity when appropriate reaction conditions are applied.

Historical approaches to azetidine synthesis have evolved considerably, with early methods focusing on reduction of azetidinones using lithium aluminum hydride, often in combination with aluminum trichloride to enhance reaction efficiency. The development of more sophisticated synthetic routes has included multistep approaches from readily available starting materials such as 3-amino-1-propanol, as well as innovative ring transformation reactions from appropriately substituted oxiranes following Baldwin's Rules with remarkable functional group tolerance. These advances have enabled the preparation of increasingly complex azetidine derivatives, including those with multiple substituents and functional groups.

The emergence of strain-release reactions has represented a particularly significant advancement in azetidine chemistry, with researchers developing methods for the ring-opening of azabicyclobutane with amine nucleophiles. This approach has proven especially valuable for the synthesis of azetidine-3-amines, which represent a less well-developed subset of azetidines that nonetheless have found important applications in medicinal chemistry. Alternative synthetic strategies have included direct displacement reactions of azetidine electrophiles with amine nucleophiles, an approach that has been employed sporadically but has gained renewed interest due to its simplicity and effectiveness.

Significance in Azetidine Derivative Research

The importance of this compound within the broader context of azetidine derivative research stems from several key structural features that distinguish it from simpler azetidine compounds. The presence of the hydroxyl group at the 3-position of the azetidine ring creates opportunities for additional chemical modifications and potentially enhances the compound's ability to participate in hydrogen bonding interactions. Recent research has demonstrated that 3-hydroxymethyl-azetidine derivatives can serve as effective bio-isosteres of pyrrolidin-3-ol, suggesting that the 3-hydroxyazetidine motif may offer similar advantages in terms of biological activity while providing different pharmacokinetic properties.

The brominated benzyl substituent introduces additional dimensions of chemical reactivity and biological activity potential. Bromine atoms are well-known for their ability to participate in halogen bonding interactions, which can influence molecular recognition and binding affinity in biological systems. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the adjacent phenolic hydroxyl group, potentially affecting its acidity and hydrogen bonding capabilities. The combination of these structural elements creates a molecule with multiple sites for potential interaction with biological targets.

Research into azetidine derivatives has revealed their presence in numerous approved pharmaceutical compounds, including antibiotics and kinase inhibitors, highlighting the privileged nature of the azetidine structure in medicinal chemistry. The four-membered ring system can provide conformational restriction compared to acyclic counterparts, potentially leading to improved selectivity and reduced off-target effects. Novel azetidines based on substituted scaffolds have been designed and evaluated for various therapeutic applications, with structure-activity relationship studies revealing the importance of specific substitution patterns for biological activity.

The synthetic accessibility of this compound through established methodologies makes it an attractive target for further derivatization and biological evaluation. The presence of multiple functional groups provides numerous opportunities for chemical modification, including potential transformation of the hydroxyl groups through various organic reactions or exploitation of the bromine atom for cross-coupling reactions. These possibilities position the compound as a valuable intermediate for the synthesis of more complex azetidine-containing molecules with tailored properties for specific applications.

Properties

IUPAC Name |

1-[(5-bromo-2-hydroxyphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(14)7(3-8)4-12-5-9(13)6-12/h1-3,9,13-14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNZMJJUGUSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Azetidines, the core structure of this compound, are known to be immensely reactive and have been found in various natural products and are important in medicinal chemistry. They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry.

Biological Activity

1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol is a synthetic compound that has garnered attention for its potential biological activities. The compound integrates a brominated aromatic moiety with an azetidine structure, which suggests diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A brominated benzyl group which may influence its interaction with biological targets.

- An azetidine ring , a four-membered cyclic amine known for its ability to participate in various chemical reactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that the minimum inhibitory concentration (MIC) of related compounds ranged from 8 to 32 µg/mL against various bacterial strains, indicating potential for development as antibacterial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 32 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Research into similar azetidine derivatives has revealed their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. For example, a derivative exhibited an IC50 value of 12 µM in inhibiting TNF-alpha release from activated macrophages .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The bromine atom may enhance binding affinity to target enzymes through halogen bonding, which is crucial for the inhibition of enzymatic activity.

- Modulation of Receptor Activity : The hydroxyl group can form hydrogen bonds with amino acid residues in receptor sites, potentially altering receptor conformation and function.

Study on NLRP3 Inflammasome Inhibition

A recent study investigated the inhibition of the NLRP3 inflammasome by compounds structurally related to this compound. The lead compound showed promising results with an IC50 value of 3.25 µM, indicating its potential as a therapeutic agent in inflammatory diseases .

Comparative Analysis with Other Compounds

In a comparative analysis, other azetidine derivatives were tested alongside this compound for their biological activities. The results highlighted that while some derivatives had higher potency in specific assays, the unique combination of bromine and hydroxyl groups in our compound provided a distinct profile that warrants further investigation.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12 | Anti-inflammatory |

| Compound D | 8 | Antibacterial |

| Compound E | 15 | NLRP3 Inhibition |

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The target compound’s 5-bromo-2-hydroxybenzyl group contrasts with 3-bromophenylmethyl () and 4-chlorobenzyl (). Bromine’s larger atomic radius and polarizability compared to chlorine may enhance hydrophobic interactions in biological systems .

Steric and Electronic Modifications: 1-Benzhydrylazetidin-3-ol () features a diphenylmethyl group, which significantly increases steric bulk and lipophilicity compared to the target compound’s mono-aromatic substituent. This could reduce metabolic clearance but may hinder membrane permeability . Fluorobenzo[d]thiazol-2-yl substitution () introduces a heterocyclic system, altering electronic properties and enabling π-stacking interactions absent in the target compound .

Preparation Methods

Halogenation of 2-Hydroxybenzyl Precursors

Representative Experimental Data and Conditions

Detailed Research Findings

Efficiency and Purity : The bromination step using hydrobromic acid and hydrogen peroxide catalysis achieves high yield (up to 99.4%) and purity (>98%) with minimal environmental impact due to low smoke and efficient bromine utilization.

Stereoselectivity : The photocyclization route to azetidin-3-ol derivatives is highly diastereoselective, producing enantiopure compounds depending on the substituents on the nitrogen atom.

Intermediate Stability : Bromomethylated azetidine intermediates are stable under reaction conditions and can be purified by crystallization and filtration, facilitating subsequent coupling steps.

Summary and Recommendations

The preparation of this compound involves a multi-step synthetic sequence:

- Selective bromination of the hydroxybenzyl aromatic ring using hydrobromic acid and hydrogen peroxide catalysis under mild heating.

- Synthesis or functionalization of the azetidin-3-ol ring , often via photocyclization or substitution on bromomethylated azetidine intermediates.

- Coupling of the brominated hydroxybenzyl moiety to the azetidin-3-ol nitrogen , typically through nucleophilic substitution of bromomethyl groups.

Optimizing reaction conditions such as temperature, molar ratios, and catalysts can significantly improve yields and purity. The methods described are supported by robust experimental data from peer-reviewed journals and patents, ensuring their reliability and applicability in organic synthesis laboratories.

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a brominated salicylaldehyde derivative (e.g., 5-bromo-2-hydroxybenzaldehyde) with an azetidine precursor. Key steps include:

- Mannich Reaction : Condensation of the aldehyde with azetidin-3-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Reductive Amination : Use of NaBH₄ or similar reducing agents to stabilize intermediates .

Optimization focuses on solvent choice (DMF vs. THF), temperature control (40–60°C), and stoichiometric ratios (1:1.2 aldehyde:azetidine) to minimize byproducts like dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the azetidine ring structure (e.g., δ 3.5–4.0 ppm for azetidine protons) and bromine substitution on the benzyl group (δ 7.2–7.8 ppm aromatic signals) .

- IR Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and azetidine ring vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 286.0 Da) and isotopic patterns from bromine .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases due to structural similarity to known inhibitors (e.g., indole derivatives in ).

- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, leveraging the bromine group’s reactivity .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptotic effects .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation masking activity .

- Computational Docking : Compare binding affinities with structurally similar active/inactive analogs (e.g., PubChem CID 146398214 in ).

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .

- Salt Formation : React with HCl or citric acid to form water-soluble salts, monitored via pH titration .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

Q. How can structural analogs be designed to enhance selectivity for a target protein?

- Methodological Answer :

- SAR Studies : Modify the azetidine’s substituents (e.g., methyl vs. hydroxy groups) and monitor activity changes using SPR (Surface Plasmon Resonance) .

- Crystallography : Resolve co-crystal structures with the target (e.g., kinase domains) to identify key binding motifs, as seen in .

Data Analysis & Experimental Design

Q. What statistical methods are critical for analyzing dose-dependent effects?

- Methodological Answer :

- ANOVA with Tukey’s Post Hoc Test : Compare means across dose groups (e.g., 0.1–100 µM) .

- Hill Slope Modeling : Quantify EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. How should stability studies be designed under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed azetidine ring) with a C18 column and UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.